molecular formula C22H20ClF3N4O2S B11260342 2-chloro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

2-chloro-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B11260342
M. Wt: 496.9 g/mol
InChI Key: DNUNIWPLNHNOAV-UHFFFAOYSA-N
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Description

2-CHLORO-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of several functional groups, including a piperidine ring, a pyridazine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of various substituents. Key steps may include:

    Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperidine Group: This step often involves nucleophilic substitution reactions.

    Sulfonamide Formation: The sulfonamide group is typically introduced through reactions with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.

    Biological Studies: It can be used as a tool compound to study the effects of sulfonamide derivatives on various biological systems.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for other complex molecules.

Mechanism of Action

The mechanism of action of 2-CHLORO-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets within biological systems. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The piperidine and pyridazine rings may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamide Derivatives: Compounds such as sulfamethoxazole and sulfadiazine share the sulfonamide functional group and exhibit similar biological activities.

    Piperidine Derivatives: Compounds like piperidine itself and its derivatives are known for their pharmacological properties.

    Pyridazine Derivatives: Pyridazine-based compounds are often explored for their potential in medicinal chemistry.

Uniqueness

2-CHLORO-N-{4-[6-(PIPERIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}-5-(TRIFLUOROMETHYL)BENZENE-1-SULFONAMIDE is unique due to the combination of these functional groups within a single molecule, which may confer distinct biological activities and therapeutic potential not seen in simpler analogs.

Properties

Molecular Formula

C22H20ClF3N4O2S

Molecular Weight

496.9 g/mol

IUPAC Name

2-chloro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C22H20ClF3N4O2S/c23-18-9-6-16(22(24,25)26)14-20(18)33(31,32)29-17-7-4-15(5-8-17)19-10-11-21(28-27-19)30-12-2-1-3-13-30/h4-11,14,29H,1-3,12-13H2

InChI Key

DNUNIWPLNHNOAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

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